Potassium (thiomethyl)methyltrifluoroborate
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Overview
Description
Mechanism of Action
Target of Action
Potassium (thiomethyl)methyltrifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the molecules involved in various coupling reactions, such as copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation .
Mode of Action
The compound interacts with its targets by participating in coupling reactions. It is used in Suzuki-Miyaura cross-coupling reactions with alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates . It also participates in palladium-catalyzed, direct boronic acid synthesis from aryl chlorides .
Biochemical Pathways
The compound affects the biochemical pathways involved in bond formation. For example, it is used in modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . The downstream effects of these pathways include the formation of diverse boronate ester derivatives .
Result of Action
The molecular and cellular effects of the compound’s action are the formation of new bonds and the synthesis of new compounds. For example, it is used in the α-Vinylation of Aldehydes , visible-light-induced chemoselective deboronative alkynylation under biomolecule-compatible conditions , and stereospecific cross-coupling of secondary alkyl β-Trifluoroboratoamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (thiomethyl)methyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of thiomethylmethane with a trialkylborate, followed by the addition of potassium fluoride to form the desired trifluoroborate salt . The reaction typically occurs under mild conditions and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound often utilizes continuous-flow chemistry to enhance efficiency and yield . This method allows for the large-scale preparation of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Potassium (thiomethyl)methyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl, alkenyl, or alkyl halides and triflates.
Oxidation Reactions: The compound is stable under oxidative conditions, making it suitable for reactions involving strong oxidizing agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, aryl halides, and bases such as potassium carbonate . Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium (thiomethyl)methyltrifluoroborate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Potassium methyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (thiomethyl)methyltrifluoroborate is unique due to its thiomethyl group, which imparts distinct reactivity and stability compared to other trifluoroborates . This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborates may not be as effective .
Properties
IUPAC Name |
potassium;trifluoro(methylsulfanylmethyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BF3S.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKFXWHBAOQDMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CSC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BF3KS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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